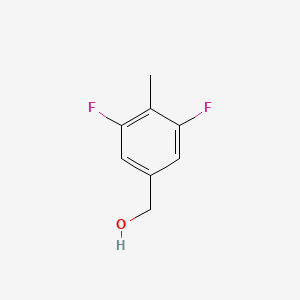amine CAS No. 1229041-04-6](/img/structure/B1400515.png)
[(2-Methoxy-4-methylphenyl)methyl](methyl)amine
Overview
Description
“(2-Methoxy-4-methylphenyl)methylamine” is an organic compound . It is also known as "(2-methoxy-4-methylphenyl)-N-methylmethanamine" . The compound is used in the synthesis of other organic compounds .
Synthesis Analysis
The compound can be synthesized through various methods. One such method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis
The molecular formula of “(2-Methoxy-4-methylphenyl)methylamine” is C10H15NO . The InChI code is 1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can condense with ketones and aldehydes to give imines . It can also undergo deprotonation by methyl lithium to give CH3ONHLi .Physical And Chemical Properties Analysis
The molecular weight of “(2-Methoxy-4-methylphenyl)methylamine” is 165.24 . More detailed physical and chemical properties are not available in the current search results.Scientific Research Applications
Antimicrobial and Anticoccidial Activity
(2-Methoxy-4-methylphenyl)methylamine and its derivatives show significant antimicrobial and anticoccidial activities. In particular, specific derivatives were found to be highly active as coccidiostats and retained their activity after reduction. These compounds, when administered to chickens, provided total protection against Eimeria tenella, indicating their potential in veterinary medicine as antimicrobial and anticoccidial agents (Georgiadis, 1976).
Monoamine Oxidase Inhibition
This compound has been studied for its potential to inhibit monoamine oxidase (MAO). Derivatives of this compound have shown inhibitory effects against MAO, indicating their potential in the treatment of various neurological and psychiatric disorders. The activity of these compounds was found to be dose-dependent, with secondary amines showing the most significant activity (Ferguson & Keller, 1975).
Antimicrobial Properties of Triazole Derivatives
Derivatives of (2-Methoxy-4-methylphenyl)methylamine, specifically 1,2,4-triazole derivatives, have been synthesized and displayed antimicrobial activities. These compounds were screened against various microorganisms and some were found to possess good or moderate antimicrobial activities, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Schiff bases derived from (2-Methoxy-4-methylphenyl)methylamine have been investigated for their corrosion inhibition properties. These compounds exhibit excellent inhibition effects on the corrosion of aluminum in hydrochloric acid solution, which is crucial in industrial applications where corrosion resistance is needed (Ashassi-Sorkhabi et al., 2006).
properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXAJOLTKVGIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methoxy-4-methylphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



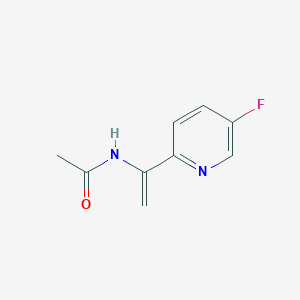
![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
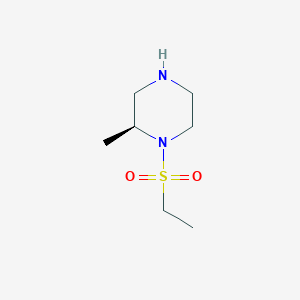
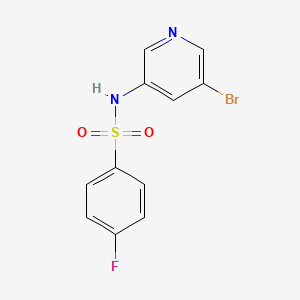
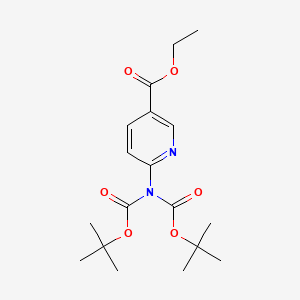
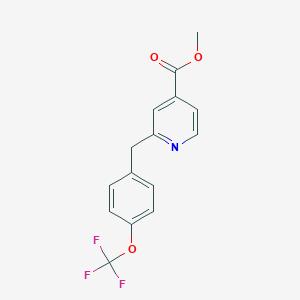
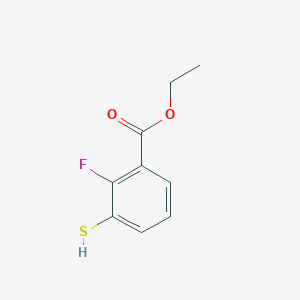
![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)
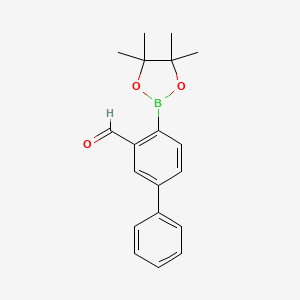
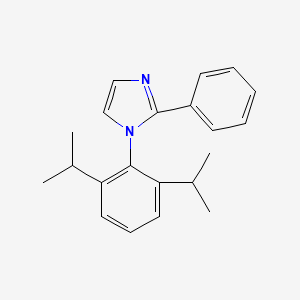
![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)

